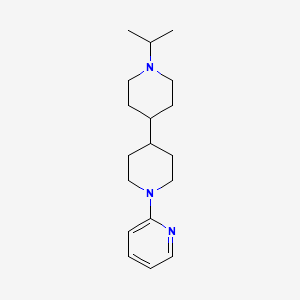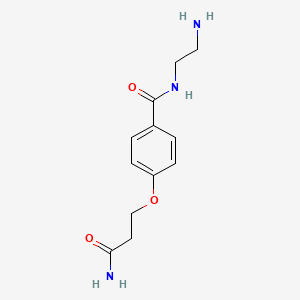![molecular formula C21H22N2O B12614640 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol CAS No. 917807-60-4](/img/structure/B12614640.png)
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is a complex organic compound that features a phenol group, a pyridine ring, and a methylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the intermediate: The initial step involves the reaction of 4-bromopyridine with 4-bromobenzaldehyde under basic conditions to form a biphenyl intermediate.
Reduction and amination: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride, followed by amination with methylamine to introduce the methylamino group.
Final coupling: The final step involves coupling the amine intermediate with phenol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the pyridine ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methylamino group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparación Con Compuestos Similares
Similar Compounds
4-{3-(Dimethylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol: Similar structure but with a dimethylamino group instead of a methylamino group.
4-{3-(Methylamino)-1-[4-(pyridin-3-yl)phenyl]propyl}phenol: Similar structure but with the pyridine ring in a different position.
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}aniline: Similar structure but with an aniline group instead of a phenol group.
Uniqueness
4-{3-(Methylamino)-1-[4-(pyridin-4-yl)phenyl]propyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenol and pyridine rings allows for diverse interactions with biological targets, making it a versatile compound for various applications.
Propiedades
Número CAS |
917807-60-4 |
|---|---|
Fórmula molecular |
C21H22N2O |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
4-[3-(methylamino)-1-(4-pyridin-4-ylphenyl)propyl]phenol |
InChI |
InChI=1S/C21H22N2O/c1-22-13-12-21(19-6-8-20(24)9-7-19)18-4-2-16(3-5-18)17-10-14-23-15-11-17/h2-11,14-15,21-22,24H,12-13H2,1H3 |
Clave InChI |
BPIQEEOICINGPA-UHFFFAOYSA-N |
SMILES canónico |
CNCCC(C1=CC=C(C=C1)C2=CC=NC=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1''-([1,1'-Biphenyl]-3,3',5-triyl)tripyrene](/img/structure/B12614573.png)

![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-(2-Methyl-1H-imidazo[4,5-b]pyridin-6-yl)acetamide](/img/structure/B12614584.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)

![3-[Butyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12614617.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis[(piperazin-1-yl)methanone]](/img/structure/B12614632.png)

